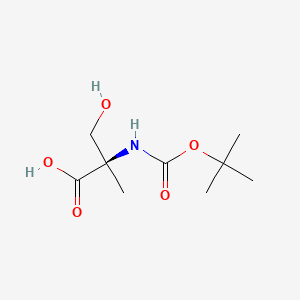

(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid

CAS No.: 84311-18-2

Cat. No.: VC2295786

Molecular Formula: C9H17NO5

Molecular Weight: 219.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84311-18-2 |

|---|---|

| Molecular Formula | C9H17NO5 |

| Molecular Weight | 219.23 g/mol |

| IUPAC Name | (2R)-3-hydroxy-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| Standard InChI | InChI=1S/C9H17NO5/c1-8(2,3)15-7(14)10-9(4,5-11)6(12)13/h11H,5H2,1-4H3,(H,10,14)(H,12,13)/t9-/m1/s1 |

| Standard InChI Key | FWRXDSRYWWYTPD-SECBINFHSA-N |

| Isomeric SMILES | C[C@@](CO)(C(=O)O)NC(=O)OC(C)(C)C |

| SMILES | CC(C)(C)OC(=O)NC(C)(CO)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC(C)(CO)C(=O)O |

Introduction

(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid is a chemical compound with the CAS number 84311-18-2. It is a derivative of amino acids, specifically a protected form of alpha-methyl-D-serine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules.

Hazard Information

-

Signal Word: Warning

-

Hazard Statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation).

-

Precautionary Statements: P501 (dispose of contents/container to an approved waste disposal plant), P270 (do not eat, drink or smoke when using this product), P264 (wash hands thoroughly after handling), P280 (wear protective gloves/eye protection), P302+P352 (if on skin: wash with plenty of soap and water), P337+P313 (if eye irritation persists: get medical advice/attention), P305+P351+P338 (if in eyes: rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing), P362+P364 (take off contaminated clothing and wash before reuse).

Synthesis

The synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid typically involves the protection of alpha-methyl-D-serine with a tert-butoxycarbonyl group. This process is crucial for preventing unwanted reactions during peptide synthesis.

Applications

-

Peptide Synthesis: This compound is used as a building block in peptide synthesis due to its protected amino group, which can be easily deprotected under acidic conditions.

-

Biological Studies: Derivatives of this compound are used in biological studies to understand protein interactions and functions.

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoate

This compound is the methyl ester form of (R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid. It has a molecular weight of 233.26 g/mol and is used in similar applications, including peptide synthesis and modification of biological molecules.

Methyl (R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoate

This compound, with CAS number 188476-33-7, is also a methyl ester derivative but is currently discontinued. It was used for similar purposes as its acid counterpart.

Chemical Data

| Property | Value |

|---|---|

| CAS Number | 84311-18-2 |

| Molecular Formula | C₉H₁₇NO₅ |

| Molecular Weight | 219.24 g/mol |

| Purity | 98% |

| MDL Number | MFCD02682596 |

Biological Relevance

-

Biological Role: This compound serves as a precursor for the synthesis of biologically active peptides and proteins.

-

Research Applications: It is used in studies related to protein structure and function, particularly in understanding the role of serine residues in biological processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume